molecular formula C18H28N2O B4251296 (1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol

(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol

Cat. No.: B4251296
M. Wt: 288.4 g/mol
InChI Key: YSMSGWNMWMGGFC-KBAYOESNSA-N
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Description

(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol is a complex organic compound with a unique structure that includes a quinolizidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the catalytic hydrogenation of a quinolizidine derivative, followed by the introduction of the phenylethylamine moiety through reductive amination. The reaction conditions often require the use of hydrogen gas, a suitable catalyst such as palladium on carbon, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolizidine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, converting the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced quinolizidine derivatives, and various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown potential as an analgesic and anti-inflammatory agent in preclinical studies.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15(16-8-3-2-4-9-16)19-14-18(21)11-7-13-20-12-6-5-10-17(18)20/h2-4,8-9,15,17,19,21H,5-7,10-14H2,1H3/t15-,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMSGWNMWMGGFC-KBAYOESNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2(CCCN3C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC[C@@]2(CCCN3[C@@H]2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Reactant of Route 2
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Reactant of Route 3
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Reactant of Route 4
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Reactant of Route 5
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Reactant of Route 6
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol

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